3,3-Dimethylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-2,3-dimethylbutanamide, involves reactions between precursor compounds like 2-amino-2,3-dimethylbutanonitrile and sulfuric acid to produce racemic mixtures characterized crystallographically, showcasing the compound's synthesis complexity (Yong-xian Yin, 2010).
Molecular Structure Analysis
The molecular structure of related dimethylbutanamides has been determined through crystallographic studies, revealing intermolecular hydrogen bonds that link enantiomers into a three-dimensional network, providing insights into the compound's stereochemistry and molecular interactions (Yong-xian Yin, 2010).
Chemical Reactions and Properties
Reactivity studies on dimethylbutanamides have shown that under certain conditions, N–C bond cleavage can occur, leading to the formation of various products, indicating the compound's versatility in chemical reactions (E. Shinkevich et al., 2008).
Physical Properties Analysis
The physical properties of dimethylbutanamides, such as melting points and heat capacities, have been explored in the context of their phase changes, offering insights into the compound's behavior under different thermal conditions (K. Adachi et al., 1971).
Chemical Properties Analysis
The chemical properties of 3,3-Dimethylbutanamide and related compounds, including their acid dissociation constants and chelating behaviors with metals, have been extensively studied. These investigations provide a deeper understanding of the compound's chemical behavior in various environments (Y. Yanagihara et al., 1972).
Scientific Research Applications
Metabolite Identification in Biological Systems
A study conducted by Tomigahara et al. (2006) explored the metabolism of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide and its isomer in rats. The research involved identifying several unique metabolites, including decyanated and cyclic compounds, through urine and feces analysis. This study provides insight into the biotransformation reactions of these compounds in biological systems (Tomigahara et al., 2006).
Solid-State Polymorphism Analysis
Carignani et al. (2018) investigated the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol and 3,3-dimethylbutan-2-ol, in their solid-state polymorphic forms. The study utilized fast field cycling 1H NMR relaxometry to provide quantitative information on molecular motions and self-diffusion coefficients, enhancing the understanding of these compounds in various states (Carignani et al., 2018).
Chemical Synthesis and Reactivity
Research by Shinkevich et al. (2008) presented the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines and their conversion to N-substituted 2,4-dichloro-3,3-dimethylbutanamides under specific conditions. This study contributes to the field of organic chemistry, particularly in the synthesis and reactivity of complex organic compounds (Shinkevich et al., 2008).
Intermediate in Neotame Synthesis
Xun Yu-jun (2009) focused on the synthesis of 3,3-Dimethylbutyraldehyde, an intermediate in the production of the high-intensity sweetener neotame. The study outlined an economical method for its preparation, highlighting its significance in the food industry (Xun Yu-jun, 2009).
Crystallographic Characterization
Yong-xian Yin (2010) described the crystallographic characterization of a racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide. This research offers valuable insights into the molecular structure of this compound, which is crucial for understanding its properties and potential applications (Yong-xian Yin, 2010).
Spectroscopic Study in Catalysis
Li et al. (2003) utilized in situ FTIR spectroscopy to study the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. This research demonstrates the application of spectroscopic techniques in understanding catalytic processes and the behavior of organic compounds under different conditions (Li et al., 2003).
Anticonvulsant and Pain-Attenuating Properties
King et al. (2011) explored the anticonvulsant activities of (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide and its derivatives. The study revealed the potential of these compounds in developing new anticonvulsants with pain-attenuating properties, which could have significant implications in medical science (King et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, D-Panthenol, which contains 3,3-dimethylbutanamide as a component, suggests that in case of skin contact, immediate washing with soap and plenty of water is recommended . In case of eye contact, immediate flushing with plenty of water is advised . If swallowed, the mouth should be cleaned with water and medical attention should be sought .
properties
IUPAC Name |
3,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZZISWCNKFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277208 | |
Record name | 3,3-Dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutanamide | |
CAS RN |
926-04-5 | |
Record name | 926-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 926-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-DIMETHYLBUTYRAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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